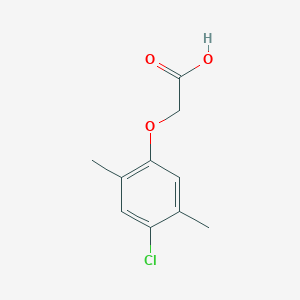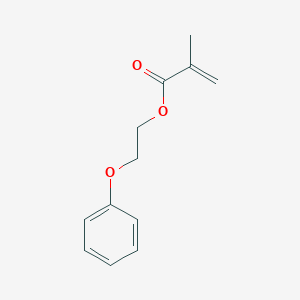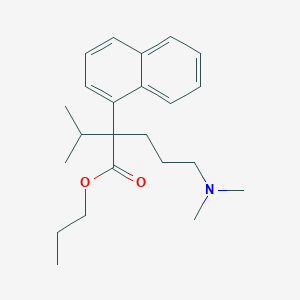
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, also known as PRODAN, is a fluorescent probe widely used in scientific research. This chemical compound is a derivative of naphthalene, and it has a unique structure that makes it an excellent tool for studying biological systems.
Mecanismo De Acción
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is a fluorescent probe that works by emitting light when excited by a light source. The emission spectrum of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is highly sensitive to its microenvironment, such as the polarity and viscosity of the surrounding medium. This property makes it an excellent tool for studying the structure and function of biological systems.
Efectos Bioquímicos Y Fisiológicos
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not metabolized in vivo. However, it should be handled with care as it is a hazardous chemical and can cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological systems. It is also easy to use and can be incorporated into many different experimental setups. However, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has some limitations. It is not suitable for use in living organisms as it cannot penetrate cell membranes. It also has a limited range of excitation wavelengths, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in scientific research. One area of interest is the development of new derivatives of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate that have improved properties, such as increased sensitivity or a broader range of excitation wavelengths. Another area of interest is the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in the study of drug-protein interactions, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate could be used in the development of biosensors for the detection of environmental pollutants or disease biomarkers.
Métodos De Síntesis
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of 5-bromo-2-naphthol with dimethylamine in the presence of a base, followed by the reaction with 2-bromo-2-methylpropanoic acid, and then with propyl alcohol. The final product is purified using column chromatography, and the yield is typically around 40%.
Aplicaciones Científicas De Investigación
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is widely used as a fluorescent probe in scientific research. It has been used to study the structure and function of biological membranes, such as lipid bilayers and cell membranes. Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can also be used to study protein-ligand interactions, enzyme kinetics, and DNA-protein interactions. It has been used in a variety of fields, including biochemistry, biophysics, and pharmacology.
Propiedades
Número CAS |
13349-33-2 |
|---|---|
Nombre del producto |
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
Fórmula molecular |
C23H33NO2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3 |
Clave InChI |
OEKSQKIRLROKDH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canónico |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Sinónimos |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



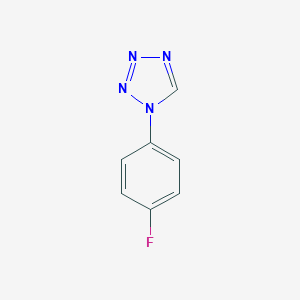
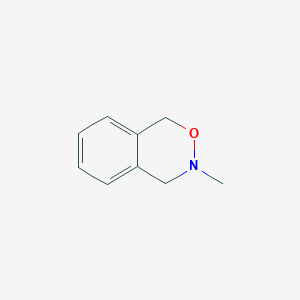
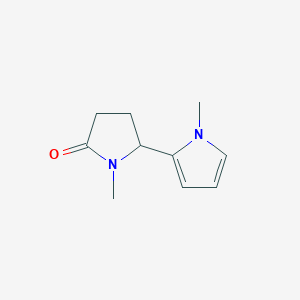
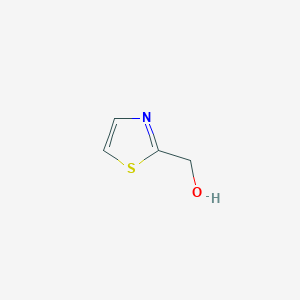
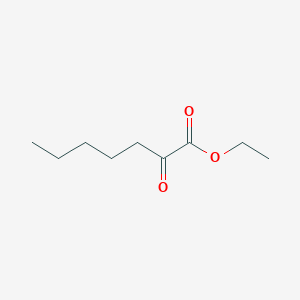
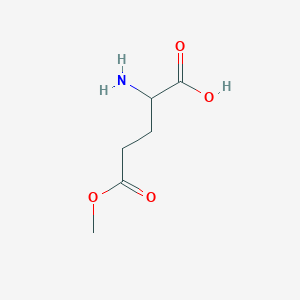
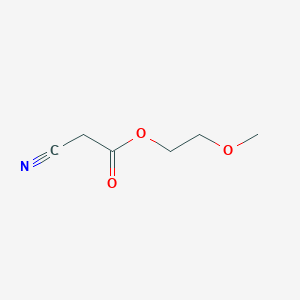
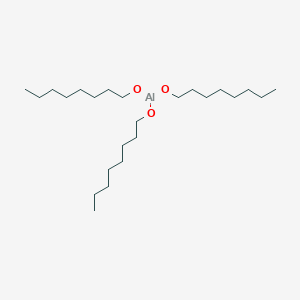
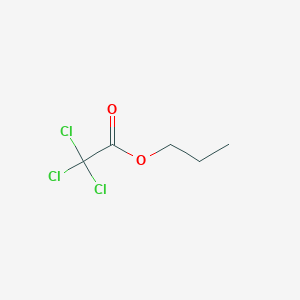
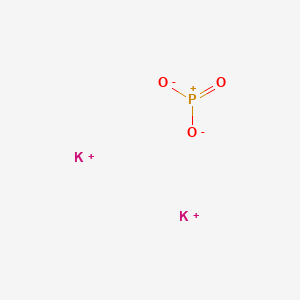
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
